1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is a complex organic compound characterized by its molecular structure, which includes a phenyl ring substituted with methoxy groups and a sulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 3,4-dimethoxybenzene is reacted with 4-methylbenzenethiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Sulfonates, amides.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is unique due to its specific structural features. Similar compounds include:
3,4-Dimethoxyphenylacetone: Similar in having a dimethoxyphenyl group but lacking the sulfanyl group.
4-Methylbenzenethiol: Similar in having a methylphenyl group but lacking the dimethoxyphenyl and propanone components.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-13-4-7-15(8-5-13)22-11-10-16(19)14-6-9-17(20-2)18(12-14)21-3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOGXCLDSBOYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.